molecular formula C6H5F3O B133963 2-Methyl-5-(trifluoromethyl)furan CAS No. 17515-75-2

2-Methyl-5-(trifluoromethyl)furan

Cat. No.: B133963
CAS No.: 17515-75-2
M. Wt: 150.1 g/mol
InChI Key: DYXDJGFXCAAAHR-UHFFFAOYSA-N
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Description

2-Methyl-5-(trifluoromethyl)furan is an organic compound characterized by a furan ring substituted with a methyl group at the second position and a trifluoromethyl group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(trifluoromethyl)furan typically involves the reaction of 2-methylfuran with trifluoromethane under specific conditions. The reaction is carried out in the presence of a catalyst, often a metal-based catalyst, to facilitate

Properties

IUPAC Name

2-methyl-5-(trifluoromethyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3O/c1-4-2-3-5(10-4)6(7,8)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXDJGFXCAAAHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449523
Record name 2-methyl-5-(trifluoromethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17515-75-2
Record name 2-methyl-5-(trifluoromethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-methyl-2-(trifluoromethyl)-3-furancarboxylic acid (20 g, 103 mmol) in quinoline (36 ml) was added copper (I) sulfate (1 g, 6.3 mmol). While bubbling nitrogen, the mixture was immersed in an oil bath at 230° C. until gas generation ceased. The generated gas was collected and distilled again to give 2-methyl-5-(trifluoromethyl)furan (8.34 g, 54%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-5-(trifluoromethyl)furan
Reactant of Route 2
2-Methyl-5-(trifluoromethyl)furan
Reactant of Route 3
2-Methyl-5-(trifluoromethyl)furan
Reactant of Route 4
2-Methyl-5-(trifluoromethyl)furan
Reactant of Route 5
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2-Methyl-5-(trifluoromethyl)furan
Reactant of Route 6
2-Methyl-5-(trifluoromethyl)furan
Customer
Q & A

Q1: What types of N-heterocycles can be synthesized using 2-methoxy-2-methyl-5-(trifluoromethyl)furan-3(2H)-one?

A1: This compound acts as a versatile precursor for synthesizing a range of trifluoromethylated N-heterocycles. For example, reacting it with bifunctional N-nucleophiles like hydrazines or hydroxylamine leads to trifluoromethyl-containing pyrazoles, pyrazolines, and isoxazolines. [] Additionally, reacting it with ureas yields 1H-furo[2,3-d]imidazol-2(3H)-one derivatives. [] The research also demonstrates its use in synthesizing a trifluoromethyl-containing quinoxaline derivative by reacting it with ortho-phenylenediamine. []

Q2: What are the advantages of using 2-methoxy-2-methyl-5-(trifluoromethyl)furan-3(2H)-one for N-heterocycle synthesis?

A2: The research highlights the convenience and efficiency of this approach. For instance, synthesizing trifluoromethyl-containing pyrazoles, pyrazolines, and isoxazolines with hydrazone or oxime groups is achieved through a one-pot strategy using two equivalents of the corresponding hydrazines or hydroxylamine in the presence of an acid. [] This method simplifies the synthetic route and potentially offers higher yields compared to multi-step procedures. Additionally, the reactions with ureas to form 1H-furo[2,3-d]imidazol-2(3H)-one derivatives proceed under mild conditions, further showcasing the practicality of this approach. []

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